molecular formula C8H9BrO2 B032327 1-Bromo-3,5-dimethoxybenzene CAS No. 20469-65-2

1-Bromo-3,5-dimethoxybenzene

Cat. No.: B032327
CAS No.: 20469-65-2
M. Wt: 217.06 g/mol
InChI Key: KRWRFIMBWRVMKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-3,5-dimethoxybenzene is an organic compound with the molecular formula C8H9BrO2. It is a derivative of benzene, where two methoxy groups are positioned at the 3 and 5 locations, and a bromine atom is attached at the 1 position. This compound is often used as an intermediate in organic synthesis due to its reactivity and functional groups.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

It is known that this compound can be used to synthesize bis-[di-(3,5-dimethoxyphenyl)methylcyclopentadienyl]titanium(IV)dichloride, which can be used as an anti-cancer drug . This suggests that 1-Bromo-3,5-dimethoxybenzene may interact with enzymes, proteins, and other biomolecules in the context of biochemical reactions.

Molecular Mechanism

It is known that the compound can participate in cross-coupling reactions , suggesting that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3,5-dimethoxybenzene can be synthesized from 3,5-dimethoxyaniline through a diazotization reaction followed by a Sandmeyer reaction. The process involves the following steps:

Industrial Production Methods: Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3,5-dimethoxybenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The bromine atom can be reduced to form 3,5-dimethoxybenzene.

Common Reagents and Conditions:

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

Major Products:

  • Substitution reactions yield various substituted benzene derivatives.
  • Oxidation reactions produce aldehydes or carboxylic acids.
  • Reduction reactions yield 3,5-dimethoxybenzene.

Scientific Research Applications

1-Bromo-3,5-dimethoxybenzene is utilized in several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme interactions and metabolic pathways involving brominated aromatic compounds.

    Medicine: It is a precursor in the synthesis of potential anti-cancer and anti-inflammatory agents.

    Industry: It is employed in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

  • 1-Bromo-2,5-dimethoxybenzene
  • 1-Bromo-3,5-dimethylbenzene
  • 1-Bromo-2,4-dimethoxybenzene

Comparison: 1-Bromo-3,5-dimethoxybenzene is unique due to the positioning of the methoxy groups, which influence its reactivity and the types of reactions it undergoes. Compared to 1-Bromo-2,5-dimethoxybenzene, the 3,5-dimethoxy substitution pattern provides different electronic effects and steric hindrance, leading to variations in reaction outcomes and applications.

Properties

IUPAC Name

1-bromo-3,5-dimethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrO2/c1-10-7-3-6(9)4-8(5-7)11-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRWRFIMBWRVMKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00348631
Record name 1-bromo-3,5-dimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00348631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20469-65-2
Record name 1-bromo-3,5-dimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00348631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Bromo-3,5-Dimethoxybenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Bromo-3,5-dimethoxybenzene
Reactant of Route 2
Reactant of Route 2
1-Bromo-3,5-dimethoxybenzene
Reactant of Route 3
Reactant of Route 3
1-Bromo-3,5-dimethoxybenzene
Reactant of Route 4
Reactant of Route 4
1-Bromo-3,5-dimethoxybenzene
Reactant of Route 5
1-Bromo-3,5-dimethoxybenzene
Reactant of Route 6
Reactant of Route 6
1-Bromo-3,5-dimethoxybenzene
Customer
Q & A

Q1: What is the role of 1-bromo-3,5-dimethoxybenzene in the synthesis of decarboxyaltenusin?

A1: this compound serves as a crucial starting material in the total synthesis of decarboxyaltenusin. It undergoes a palladium-catalyzed Suzuki coupling reaction with an aromatic boronate derived from 4-methylcatechol. [] This key reaction forms the biphenyl backbone of decarboxyaltenusin, demonstrating the compound's utility in constructing complex natural products.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.